2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside
2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside
Brand Name:
Vulcanchem
CAS No.:
142270-34-6
VCID:
VC0137162
InChI:
InChI=1S/C31H46F3NO20/c32-31(33,34)30(49)35-11-3-1-10(2-4-11)5-6-50-29-26(55-28-20(47)16(43)18(45)23(52-28)13(40)8-37)25(21(48)24(53-29)14(41)9-38)54-27-19(46)15(42)17(44)22(51-27)12(39)7-36/h1-4,12-29,36-48H,5-9H2,(H,35,49)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21-,22?,23?,24?,25+,26+,27+,28+,29-/m1/s1
SMILES:
C1=CC(=CC=C1CCOC2C(C(C(C(O2)C(CO)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)NC(=O)C(F)(F)F
Molecular Formula:
C31H46F3NO20
Molecular Weight:
809.7 g/mol
2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside
CAS No.: 142270-34-6
Main Products
VCID: VC0137162
Molecular Formula: C31H46F3NO20
Molecular Weight: 809.7 g/mol
CAS No. | 142270-34-6 |
---|---|
Product Name | 2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside |
Molecular Formula | C31H46F3NO20 |
Molecular Weight | 809.7 g/mol |
IUPAC Name | N-[4-[2-[(2R,3S,4S,5R)-6-[(1R)-1,2-dihydroxyethyl]-3,4-bis[[(2S,3S,4S,5S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy]-5-hydroxyoxan-2-yl]oxyethyl]phenyl]-2,2,2-trifluoroacetamide |
Standard InChI | InChI=1S/C31H46F3NO20/c32-31(33,34)30(49)35-11-3-1-10(2-4-11)5-6-50-29-26(55-28-20(47)16(43)18(45)23(52-28)13(40)8-37)25(21(48)24(53-29)14(41)9-38)54-27-19(46)15(42)17(44)22(51-27)12(39)7-36/h1-4,12-29,36-48H,5-9H2,(H,35,49)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21-,22?,23?,24?,25+,26+,27+,28+,29-/m1/s1 |
Standard InChIKey | TXYCCNGCDORROL-LOIWZGSKSA-N |
Isomeric SMILES | C1=CC(=CC=C1CCO[C@H]2[C@H]([C@H]([C@@H](C(O2)[C@@H](CO)O)O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)[C@@H](CO)O)O)O)O)O[C@H]4[C@H]([C@H]([C@@H](C(O4)[C@@H](CO)O)O)O)O)NC(=O)C(F)(F)F |
SMILES | C1=CC(=CC=C1CCOC2C(C(C(C(O2)C(CO)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)NC(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CCOC2C(C(C(C(O2)C(CO)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)NC(=O)C(F)(F)F |
Synonyms | 2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside 3FAPE-HHH |
PubChem Compound | 3083353 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume